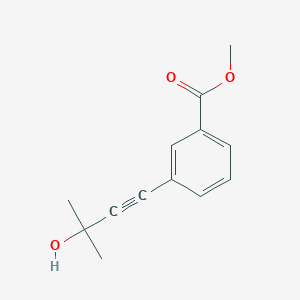

Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate

Description

Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate is a benzoate ester featuring a 3-hydroxy-3-methylbut-1-ynyl substituent at the 3-position of the aromatic ring. This compound is synthesized via silver triflate/p-toluenesulfonic acid (p-TSA) co-catalyzed reactions, yielding a yellow oil with a 62% isolated yield . Its structure is confirmed by $ ^1H $ NMR spectroscopy, showing characteristic signals for the methoxy group ($ \delta $ 3.92 ppm), hydroxyl proton ($ \delta $ 2.06 ppm), and two methyl groups ($ \delta $ 1.64 ppm) . The hydroxy-alkynyl moiety imparts unique electronic and steric properties, making it a candidate for applications in organic synthesis and medicinal chemistry.

Properties

CAS No. |

33577-97-8 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

methyl 3-(3-hydroxy-3-methylbut-1-ynyl)benzoate |

InChI |

InChI=1S/C13H14O3/c1-13(2,15)8-7-10-5-4-6-11(9-10)12(14)16-3/h4-6,9,15H,1-3H3 |

InChI Key |

UEDSNOSDKGZKNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC1=CC(=CC=C1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE typically involves the esterification of 3-(3-hydroxy-3-methyl-1-butynyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality of the final product.

Types of Reactions:

Oxidation: The hydroxy group in METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE can undergo oxidation to form a carbonyl group.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-(3-HYDROXY-3-METHYL-1-BUTYNYL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups play a crucial role in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Methyl 2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzoate (1w)

- Structural Difference : The substituent is at the 2-position of the benzoate ring instead of the 3-position.

- Synthesis : Both compounds are synthesized using silver triflate/p-TSA catalysis, but 1w requires a longer reaction time (24 hours vs. shorter durations for other derivatives) .

- Reactivity : The 2-position substituent may lead to steric hindrance in cyclization reactions compared to the 3-position analogue, influencing product selectivity in isocoumarin synthesis .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Functional Groups : Contains an amide group instead of an ester, with an N,O-bidentate directing group.

- Applications : Used in metal-catalyzed C–H bond functionalization due to its coordination capability, a property less explored in Methyl 3-(3-hydroxy...)benzoate .

Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate (4)

- Substituent Complexity : Features a bromoindole group attached via a methylene linker, increasing molecular weight (C$ _{18} $H$ _{17} $N$ _{2} $O$ _{3} $Br vs. C$ _{13} $H$ _{14} $O$ _{3} $) and steric bulk .

Comparison with Alkyl Benzoates (Methyl, Ethyl, Butyl Benzoates)

| Property | Methyl 3-(3-hydroxy...)benzoate | Methyl Benzoate | Ethyl Benzoate | Butyl Benzoate |

|---|---|---|---|---|

| Molecular Weight | 218.25 g/mol | 136.15 g/mol | 150.17 g/mol | 178.23 g/mol |

| Boiling Point | Not reported | 199°C | 212°C | 250°C |

| Acute Toxicity (LD50) | Not studied | 1.2 g/kg (rat) | 2.1 g/kg (rat) | 4.7 g/kg (rat) |

| Applications | Synthetic intermediate | Fragrance, flavoring | Plasticizer | Cosmetic emollient |

- Key Differences : The hydroxy-alkynyl group increases polarity and reduces volatility compared to simpler alkyl benzoates. Toxicity data for Methyl 3-(3-hydroxy...)benzoate remains unstudied, unlike its simpler analogues .

Research Findings and Implications

- Structural Position Matters : The 3-position substituent in Methyl 3-(3-hydroxy...)benzoate offers less steric hindrance than 2-position analogues, favoring cyclization reactions .

- Biological Potential: Indole-containing benzoates show antiviral activity, suggesting that introducing heterocycles to Methyl 3-(3-hydroxy...)benzoate could unlock new medicinal applications .

- Safety Gaps : Toxicity and ecotoxicological data for Methyl 3-(3-hydroxy...)benzoate are lacking, warranting further study to assess risks .

Biological Activity

Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate (C₁₃H₁₄O₃) is an organic compound that has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate features a complex structure that includes a benzoate moiety and a hydroxyalkyne side chain. Its molecular weight is approximately 218.25 g/mol . The unique arrangement of functional groups may enhance its reactivity with biological targets, making it a candidate for pharmacological studies .

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄O₃ |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | Methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate |

| SMILES | CC(C)(C#CC1=CC(=CC=C1)C(=O)OC)O |

Antimicrobial Properties

Research indicates that methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate exhibits significant antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures often demonstrate enhanced interaction with microbial membranes, leading to increased efficacy in inhibiting growth .

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested against several bacterial strains, yielding the following minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties , particularly its ability to inhibit cancer cell proliferation. Preliminary studies have indicated that it may induce apoptosis in various cancer cell lines by modulating key signaling pathways.

Research Findings on Anticancer Activity

In vitro studies demonstrated that treatment with methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate resulted in reduced viability of cancer cells:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-468 (Breast Cancer) | 10 |

| PC3 (Prostate Cancer) | 5 |

The mechanism of action appears to involve the inhibition of the AKT signaling pathway, which is crucial for cell survival and proliferation .

The biological activity of methyl 3-(3-hydroxy-3-methylbut-1-yn-1-yl)benzoate is thought to be linked to its structural features. The hydroxy and alkyne groups enhance its reactivity with biological targets, potentially leading to interactions with specific enzymes or receptors involved in disease processes.

Proposed Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial metabolism or cancer cell growth.

- Cell Membrane Disruption : Its hydrophobic nature might allow it to integrate into microbial membranes, leading to lysis.

- Signaling Pathway Modulation : By affecting pathways like AKT, it can induce apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.